5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole
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Description
5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole is a useful research compound. Its molecular formula is C19H18Cl2N2S2 and its molecular weight is 409.39. The purity is usually 95%.
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Biological Activity
5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes chlorophenyl and methylphenyl sulfanylmethyl substituents. Understanding its biological activity is essential for evaluating its therapeutic potential, particularly in the fields of antifungal and antitubercular applications.
Molecular Characteristics
- Molecular Formula : C19H18Cl2N2S
- Molecular Weight : 409.4 g/mol
- CAS Number : 318234-35-4
These characteristics indicate a complex structure that may influence its interaction with biological systems.
Antifungal Activity
Research has shown that pyrazole derivatives, including compounds similar to this compound, exhibit significant antifungal properties. A study by Pickard et al. (2013) reported that certain pyrazole derivatives demonstrated effective antifungal activity against various pathogenic fungi, including strains of Candida and Aspergillus species. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic pathways .
Antitubercular Activity
In addition to antifungal properties, some pyrazole derivatives have shown promise as antitubercular agents. The same study indicated that these compounds exhibited activity against Mycobacterium tuberculosis H37Rv, suggesting their potential utility in treating tuberculosis . The specific pathways affected by these compounds remain an area of active research.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups like chlorine and the sulfanylmethyl moiety are thought to enhance biological activity by increasing lipophilicity and facilitating interaction with biological targets. A detailed SAR analysis can provide insights into optimizing these compounds for enhanced efficacy.
Compound | Activity | Target Organism | Reference |
---|---|---|---|
This compound | Antifungal, Antitubercular | Candida, Mycobacterium tuberculosis |
Case Study 1: Antifungal Evaluation
In a controlled laboratory setting, a series of pyrazole derivatives were tested against four pathogenic strains of fungi. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, demonstrating their potential as novel antifungal treatments .
Case Study 2: Antitubercular Screening
Another study focused on assessing the antitubercular activity of pyrazole derivatives, including the compound . The results revealed promising activity against M. tuberculosis, with further investigations needed to elucidate the mechanism of action and optimize the lead compounds for clinical use .
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-3-7-15(8-4-13)24-11-17-18(22-23(2)19(17)21)12-25-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIAUHRDLOGZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.